molecular formula C12H17N3O2S B3920469 N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No. B3920469
M. Wt: 267.35 g/mol
InChI Key: OCWRZZWPIUPVPA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including an isoxazole ring and a thiazole ring. Isoxazole rings are five-membered heterocycles containing an oxygen atom and a nitrogen atom . Thiazole is a similar five-membered ring containing a nitrogen atom and a sulfur atom. These rings are often found in biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole and thiazole rings in separate steps, followed by their connection via the ethyl and methyl groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the isoxazole and thiazole rings, as well as the ethyl and methyl groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its complex structure, it could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of applications based on its unique structure .

properties

IUPAC Name

N-[(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-3-9-4-11(17-15-9)6-13-12(16)5-10-7-18-8(2)14-10/h7,11H,3-6H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWRZZWPIUPVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CNC(=O)CC2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
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N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Reactant of Route 5
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N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide

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